Home > Products > Screening Compounds P1479 > SLLK, Control Peptide for TSP1 Inhibitor(TFA)
SLLK, Control Peptide for TSP1 Inhibitor(TFA) -

SLLK, Control Peptide for TSP1 Inhibitor(TFA)

Catalog Number: EVT-242881
CAS Number:
Molecular Formula: C23H42F3N5O8
Molecular Weight: 573.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
SLLK, Control Peptide for TSP1 Inhibitor (TFA) is a control peptide for LSKL, which is a Thrombospondin (TSP-1) inhibitor.
Overview

SLLK, Control Peptide for Thrombospondin 1 Inhibitor (Trifluoroacetic Acid) is a synthetic peptide that serves as a control for the peptide LSKL, which inhibits Thrombospondin 1. Thrombospondin 1 is a glycoprotein that plays a crucial role in various biological processes, including cell-to-cell communication, angiogenesis, and tissue remodeling. The SLLK peptide is primarily utilized in research to explore the inhibition of Thrombospondin 1 and its implications in cellular mechanisms and disease states.

Source and Classification

SLLK is classified as a control peptide in biochemical research. It is derived from synthetic methods and is often utilized in studies related to Thrombospondin 1's role in pathophysiological conditions such as cancer and cardiovascular diseases. The peptide is commercially available from various suppliers, including BenchChem and MedchemExpress, which provide it in different quantities for research purposes .

Synthesis Analysis

Methods

The synthesis of SLLK involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This technique allows for the sequential addition of amino acids to form the desired peptide chain while anchored to a solid resin.

Technical Details

The synthesis process can be broken down into several key steps:

  1. Resin Loading: The first amino acid is covalently attached to a solid resin.
  2. Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
  3. Coupling: The next amino acid is coupled to the growing chain using coupling reagents such as N,N’-Diisopropylcarbodiimide or 1-Hydroxybenzotriazole.
  4. Repetition: Steps 2 and 3 are repeated until the full sequence of the peptide is achieved.
  5. Cleavage: The completed peptide is cleaved from the resin using trifluoroacetic acid, often with scavengers like triisopropylsilane or ethanedithiol for purification.

This method allows for high yields and purity of the synthesized peptide .

Molecular Structure Analysis

Structure

The molecular structure of SLLK consists of four amino acids arranged in the sequence: Serine-Leucine-Leucine-Lysine. The specific arrangement of these amino acids contributes to its function as an inhibitor of Thrombospondin 1.

Data

The molecular formula of SLLK can be represented as C21H34N6O5C_{21}H_{34}N_{6}O_{5} with a molecular weight of approximately 446.54 g/mol. The compound's structural integrity is crucial for its biological activity, particularly its ability to interact with Thrombospondin 1 .

Chemical Reactions Analysis

Types of Reactions

SLLK primarily participates in peptide bond formation during its synthesis and may undergo cleavage reactions when released from the resin. These reactions are critical for both its production and application in biological assays.

Technical Details

  • Coupling Reagents: Commonly used coupling agents include HBTU, HATU, or DIC.
  • Deprotection Reagents: Trifluoroacetic acid is employed to remove protective groups during synthesis.
  • Cleavage Reagents: TFA is also used to cleave the peptide from the resin.

The major product from these reactions is the SLLK peptide itself, while minor by-products may include truncated or misfolded peptides, which are typically eliminated during purification processes .

Mechanism of Action

SLLK functions by binding to Thrombospondin 1, effectively inhibiting its activity. This interaction disrupts various cellular processes such as cell adhesion, migration, and proliferation, which are essential in many physiological and pathological contexts.

By inhibiting Thrombospondin 1, SLLK can modulate related pathways involving transforming growth factor-beta, thereby influencing cellular responses pertinent to disease progression .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in water and organic solvents commonly used in biochemical applications.

Chemical Properties

  • Stability: SLLK exhibits stability under normal laboratory conditions but may degrade under extreme pH or temperature variations.
  • Reactivity: Primarily reacts through peptide bond formation; it does not undergo significant oxidation or reduction under standard conditions.

These properties make SLLK suitable for various experimental applications while maintaining its integrity throughout usage .

Applications

SLLK has several important applications in scientific research:

  • Biology: It aids in studying Thrombospondin 1's role in cellular signaling pathways and processes such as apoptosis and angiogenesis.
  • Medicine: Research involving SLLK contributes to understanding diseases like cancer and cardiovascular disorders where Thrombospondin 1 is implicated.
  • Chemistry: Utilized as a control in experiments focused on peptide synthesis and modifications.
  • Industry: Plays a role in developing therapeutic peptides and drug discovery initiatives aimed at targeting specific biological pathways .
Introduction to SLLK in the Context of Thrombospondin-1 (TSP1) Biology

Thrombospondin-1 (TSP1) is a multifunctional matricellular glycoprotein that regulates extracellular matrix (ECM) remodeling, angiogenesis, and cytokine activation. Its interaction with latent Transforming Growth Factor-β (TGF-β) is a key mechanism driving fibrotic diseases. SLLK (Ser-Leu-Leu-Lys-NH₂) is a tetrapeptide designed as a scrambled-sequence control for the TSP1-inhibiting peptide LSKL (Leu-Ser-Lys-Leu-NH₂). Unlike LSKL, which competitively blocks TSP1-mediated TGF-β activation, SLLK lacks this bioactivity due to its reversed N-terminal serine-leucine sequence. This makes SLLK essential for distinguishing specific from non-specific effects in studies targeting TSP1-TGF-β pathways [2] [5] [8].

Table 1: Core Characteristics of SLLK

PropertySpecification
Amino Acid SequenceSer-Leu-Leu-Lys-NH₂ (SLLK-NH₂)
Molecular FormulaC₂₃H₄₃F₃N₆O₇ (TFA salt)
Molecular Weight572.62 g/mol
Biological FunctionInert control for TSP1 inhibition studies
Solubility≥100 mg/mL in water

Role of TSP1 in TGF-β Activation and Fibrotic Pathways

TSP1 is a major physiological activator of latent TGF-β, a cytokine central to fibrosis progression. Latent TGF-β consists of a mature domain non-covalently bound to the Latency-Associated Peptide (LAP). TSP1 binds the LAP via its KRFK motif, inducing conformational changes that release active TGF-β. This activation is upregulated in fibrotic microenvironments, such as:

  • Diabetic nephropathy: TSP1 overexpression correlates with proteinuria and renal fibrosis [2].
  • Hepatic fibrosis: TSP1 drives hepatic stellate cell (HSC) activation and collagen deposition [4].
  • Systemic sclerosis: TSP1 enhances fibroblast contractility and ECM production [7].

Blocking TSP1-mediated TGF-β activation (e.g., with LSKL) reduces fibrotic markers without disrupting homeostatic TGF-β functions, offering a targeted therapeutic strategy [2] [6].

Table 2: TSP1-Driven Fibrotic Pathways and Disease Implications

Disease ModelTSP1's RoleConsequence of Inhibition
Diabetic Nephropathy↑ TGF-β activity → podocyte loss, fibrosisReduced proteinuria, restored nephrin
NAFLD/NASHHSC activation → collagen depositionAttenuated liver fibrosis, lipid reduction
Myeloma Bone DiseaseOsteoblast suppression → osteolysisIncreased bone formation, reduced tumors
Corneal InjuryAngiogenesis via TGF-β/VEGF crosstalkImproved anti-angiogenic responses

Mechanistic Basis of TSP1-Dependent Latent TGF-β Activation: KRFK-LSKL Interactions

The activation mechanism hinges on specific molecular interactions:

  • TSP1’s KRFK domain binds the LSKL sequence within LAP, disrupting LAP-TGF-β binding.
  • This exposes the mature TGF-β domain, enabling receptor engagement [1] [8].

LSKL peptide mimics the LAP sequence, acting as a competitive decoy for TSP1’s KRFK domain. Structural studies confirm that LSKL’s leucine-serine residues are critical for binding TSP1, whereas SLLK’s serine-leucine inversion abolishes this interaction. Consequently, SLLK does not inhibit TGF-β activation, evidenced by:

  • In diabetic Akita mice, LSKL (30 mg/kg) reduced urinary TGF-β by 50% versus SLLK [2] [5].
  • In scleroderma fibroblasts, LSKL—but not SLLK—blocked collagen contraction and ERK phosphorylation [7].

Table 3: Structural and Functional Comparison of LSKL vs. SLLK

FeatureLSKL (Active Inhibitor)SLLK (Control Peptide)
SequenceLeu-Ser-Lys-Leu-NH₂Ser-Leu-Leu-Lys-NH₂
TSP1 BindingHigh (KRFK interaction)Undetectable
TGF-β ActivationInhibits >80% in vitroNo inhibition
In Vivo EfficacyReduces fibrosis, proteinuriaNo therapeutic effect

Rationale for SLLK as a Control Peptide in TSP1 Inhibition Studies

SLLK is indispensable for validating the specificity of TSP1-TGF-β blockade. Its design addresses three key experimental requirements:

  • Sequence Scrambling: The Ser-Leu inversion disrupts TSP1 binding while preserving physicochemical properties (e.g., molecular weight, solubility) [5] [8].
  • Exclusion of Off-Target Effects: In Akita mice, SLLK-treated controls showed identical TGF-β activity, inflammation, and nephrin expression as saline controls, confirming LSKL’s effects are TSP1-specific [2] [5].
  • Assessment of Delivery Artifacts: SLLK controls for non-specific impacts of peptide administration (e.g., osmotic stress in infusion models) [6] [10].

SLLK has been validated across disease models:

  • Renal fibrosis: SLLK did not alter phospho-Smad2 or collagen levels versus untreated ureteral-obstructed rats [8] [10].
  • Myeloma: SLLK-infused mice showed tumor progression identical to saline controls, unlike tumor regression with LSKL-derivative SRI31277 [6].

Table 4: Experimental Validation of SLLK Across Disease Models

Disease ContextParameter MeasuredSLLK vs. Saline/Untreated Controls
Diabetic NephropathyUrinary TGF-β, nephrin expressionNo significant difference
Myeloma Bone DiseaseTumor burden, p-Smad2Identical progression
Hepatic FibrosisCollagen I, α-SMA in HSCsNo reduction
Systemic SclerosisFibroblast contractilityNo inhibition

Properties

Product Name

SLLK, Control Peptide for TSP1 Inhibitor(TFA)

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid

Molecular Formula

C23H42F3N5O8

Molecular Weight

573.6 g/mol

InChI

InChI=1S/C21H41N5O6.C2HF3O2/c1-12(2)9-16(25-18(28)14(23)11-27)20(30)26-17(10-13(3)4)19(29)24-15(21(31)32)7-5-6-8-22;3-2(4,5)1(6)7/h12-17,27H,5-11,22-23H2,1-4H3,(H,24,29)(H,25,28)(H,26,30)(H,31,32);(H,6,7)/t14-,15-,16-,17-;/m0./s1

InChI Key

JWXNBGPQLBWEQI-SITLLQIKSA-N

SMILES

CC(C)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CO)N.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CO)N.C(=O)(C(F)(F)F)O

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)N.C(=O)(C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.